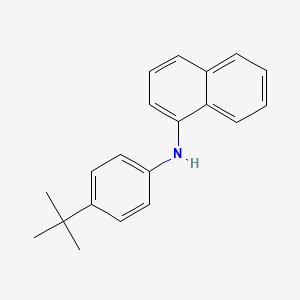
N-(4-tert-butylphenyl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-tert-butylphenyl)naphthalen-1-amine is an aromatic amine with the chemical formula C20H21N. This compound is notable for its binding affinity in mouse major urinary protein (MUP), making it a subject of interest in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)naphthalen-1-amine typically involves the reaction of 1-naphthylamine with 4-tert-butylphenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires a catalyst such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Bromine, nitric acid.
Major Products Formed
The major products formed from these reactions include naphthoquinones, reduced amines, and substituted aromatic compounds .
Scientific Research Applications
N-(4-tert-butylphenyl)naphthalen-1-amine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its binding affinity in mouse major urinary protein, which has implications in understanding protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)naphthalen-1-amine involves its binding to specific proteins, such as mouse major urinary protein. This binding is facilitated by nonpolar contacts and hydrogen bonds, which stabilize the protein-ligand complex. The molecular targets and pathways involved include the interaction with amino acid residues in the binding cavity of the protein .
Comparison with Similar Compounds
Similar Compounds
N-Phenylnaphthalen-1-amine: Similar in structure but lacks the tert-butyl group, resulting in different binding affinities and chemical properties.
N-tert-butyl-N-(4-tert-butylphenyl)naphthalen-1-amine: Contains an additional tert-butyl group, leading to increased steric hindrance and altered reactivity.
Uniqueness
N-(4-tert-butylphenyl)naphthalen-1-amine is unique due to its high binding affinity in mouse major urinary protein, making it a valuable compound for studying protein-ligand interactions and potential drug development .
Properties
Molecular Formula |
C20H21N |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
N-(4-tert-butylphenyl)naphthalen-1-amine |
InChI |
InChI=1S/C20H21N/c1-20(2,3)16-11-13-17(14-12-16)21-19-10-6-8-15-7-4-5-9-18(15)19/h4-14,21H,1-3H3 |
InChI Key |
UCBRXEPLQQYGJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















